molecular formula C8H7NO4 B1583642 2-Methoxy-5-nitrobenzaldehyde CAS No. 25016-02-8

2-Methoxy-5-nitrobenzaldehyde

Cat. No.: B1583642
CAS No.: 25016-02-8
M. Wt: 181.15 g/mol
InChI Key: YWVSKFXYEWMHEO-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO4. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group (-OCH3) at the second position and a nitro group (-NO2) at the fifth position. This compound is known for its distinctive yellow crystalline appearance and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-5-nitrobenzaldehyde can be synthesized through a multi-step process starting from 2-methoxybenzaldehyde. The primary steps involve nitration and subsequent purification:

    Nitration: 2-Methoxybenzaldehyde is treated with a nitrating mixture (typically a combination of concentrated sulfuric acid and nitric acid) at a controlled temperature to introduce the nitro group at the fifth position.

    Purification: The reaction mixture is then neutralized, and the product is extracted and purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

2-Methoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride in hydrochloric acid.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid (-COOH) using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, often using strong nucleophiles like sodium methoxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Sodium methoxide, other nucleophiles.

Major Products Formed:

    Reduction: 2-Methoxy-5-aminobenzaldehyde.

    Oxidation: 2-Methoxy-5-nitrobenzoic acid.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-nitrobenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde and nitro group transformations.

    Medicine: Research into potential therapeutic agents often involves this compound as a starting material for drug development.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The effects of 2-Methoxy-5-nitrobenzaldehyde are primarily due to its functional groups:

    Aldehyde Group: This group can form Schiff bases with amines, which are important in various biochemical processes.

    Nitro Group: The nitro group can undergo reduction to form amines, which are key intermediates in the synthesis of many bioactive compounds.

    Methoxy Group: This group can participate in nucleophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

2-Methoxy-5-nitrobenzaldehyde can be compared with other nitrobenzaldehyde derivatives:

    2-Methoxy-4-nitrobenzaldehyde: Similar structure but with the nitro group at the fourth position, leading to different reactivity and applications.

    2-Hydroxy-5-nitrobenzaldehyde: The methoxy group is replaced with a hydroxy group (-OH), affecting its solubility and reactivity.

    5-Chloro-2-nitrobenzaldehyde:

Each of these compounds has unique properties and applications, making this compound distinct in its specific combination of functional groups and resulting chemical behavior.

Properties

IUPAC Name

2-methoxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVSKFXYEWMHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067041
Record name Benzaldehyde, 2-methoxy-5-nitro-
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

25016-02-8
Record name 2-Methoxy-5-nitrobenzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-methoxy-5-nitro-
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Record name Benzaldehyde, 2-methoxy-5-nitro-
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Record name Benzaldehyde, 2-methoxy-5-nitro-
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Record name 5-Nitro-o-anisaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of 5-nitrosalicylaldehyde (1.00 g, 6.0 mmol) in DMF (20 ml) was added NaH (246 mg) and methyl iodide (2.56 g, 18 mmol) at 0° C. The mixture was stirred for 8.5 hr at 60° C. After the reaction mixture was extracted with ether, the extract was washed with aqueous NaHCO3, brine and 5%-HCl/aq.NaCl, dried over MgSO4 and concentrated in vacuo to afford 2-methoxy-5-nitrobenzaldehyde (0.95 g, 87.8%) as a yellow needle.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
246 mg
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reactant
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2.56 g
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reactant
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Quantity
20 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

p-Nitroanisole (25 g., 0.163 mole) was dissolved in 400 ml. of methylene chloride and cooled to 10° C. Titanium tetrachloride (61.8 g., 36 ml., 0.326 mole) was added, followed by 1,1-dichloromethyl methyl ether added over 2 minutes. The mixture was warmed to room temperature and stirred for 42 hours. The reaction mixture was diluted with 1 liter of ice and water and extracted with three 500 ml. portions of methylene chloride. The organic extracts were combined, washed with two portions of water and one of brine, dried over anhydrous magnesium sulfate, filtered and concentrated to an oil (20 g.). The oil was chromatographed on 600 g. silica gel, using 2:1 methylene chloride:hexane as eluant, collecting 15 ml. fractions, and monitoring by tlc. Clean product fractions 79-185 were combined and evaporated to yield 2-methoxy-5-nitrobenzaldehyde (3.8 g.; m.p. 87-89, literature m.p. 89°-90°).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
ice
Quantity
1 L
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solvent
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
36 mL
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

A mixture of 2.5 grams (13.5 mmol) of 2-chloro-5-nitrobenzaldehyde (Aldrich Chem. Co.) in 250 mL of CH3OH was treated with 2.92 grams (54.1 mmol) of sodium methoxide, refluxed for 16 hours and allowed to cool to room temperature. After removal of the solvent in vacuo, the residue was suspended in water, treated with 2N HCl (adjusting to pH<5) and extracted into methylene chloride. After drying over MgSO4, the solvent was removed in vacuo to give a yellow solid, 2.02 grams (83%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
2.92 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Methoxy-5-nitrobenzaldehyde formed in the context of this research?

A1: The research paper describes the synthesis and photochemical study of various (E)-alkenyl derivatives. Specifically, it was observed that the photodegradation of 2-(E)-alkenyl-4-nitroanisole derivatives, particularly compound 3e, led to the formation of this compound []. This suggests that the compound is generated via a photo-induced oxidative cleavage of the exocyclic double bond present in the parent compound.

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